molecular formula C12H12N4S B2531957 2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile CAS No. 477868-70-5

2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile

Cat. No. B2531957
M. Wt: 244.32
InChI Key: HDFXTWNIBWWEJF-UHFFFAOYSA-N
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Description

2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile, also known as PTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTM is a heterocyclic compound that contains a thiazole ring and a piperidine ring. It has been studied for its potential as an antibacterial, antifungal, and anticancer agent.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The compound has been utilized in the synthesis of various thiazolo[3, 2]pyridines, with a focus on their antimicrobial activity. This includes the production of novel methylene derivatives through condensation processes and subsequent treatment with malononitrile to derive thiazolo[3, 2]pyridines with potential antimicrobial properties (El-Emary, Khalil, Ali, & El-Adasy, 2005).

Synthesis of Novel Derivatives

  • The compound has been used for synthesizing novel arylidene derivatives. This process involves reactions with different aromatic aldehydes, showcasing its versatility in creating diverse chemical structures (Khalil, Elsayed, Mohamed, & Raafat, 2017).

Development of Anti-arrhythmic Agents

  • Research has also explored the potential of 2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile in developing anti-arrhythmic agents. This includes the creation of thiazole, thiadiazole, and thiazolo[2,3-c]-1,2,4-triazole derivatives with significant anti-arrhythmic activity (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Anticancer Applications

  • A study has indicated the potential of thiazolo[3,2-a]pyridines, prepared through a multicomponent reaction involving this compound, in anticancer applications. The study highlights one of the compounds exhibiting promising anticancer activity across various cancer cell lines (Altug et al., 2011).

Green Synthesis Methods

  • The compound is involved in green, solvent-free synthesis methods for thiazolo[3,2-a]pyridine derivatives. These syntheses demonstrate an environmentally friendly approach to producing these derivatives (Mekheimer et al., 2011).

Safety And Hazards

While specific safety and hazard information for “2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile” is not available in the retrieved resources, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-[(2-piperidin-1-yl-1,3-thiazol-5-yl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c13-7-10(8-14)6-11-9-15-12(17-11)16-4-2-1-3-5-16/h6,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFXTWNIBWWEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(S2)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile

Citations

For This Compound
1
Citations
E Galán, R Andreu, J Garín, L Mosteo, J Orduna… - Tetrahedron, 2012 - Elsevier
Two series of matched and mismatched donor–thiazole–acceptor chromophores have been synthesized to disclose the role that the orientation of the thiazole ring plays on their second-…
Number of citations: 20 www.sciencedirect.com

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